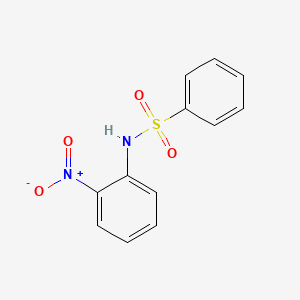
N-(2-Nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 6933-51-3 . It has a molecular weight of 278.29 .
Synthesis Analysis
A microwave-assisted approach has been developed for the synthesis of N-(2-nitrophenyl)benzenesulfonamides . A series of pyrabactin analogues containing nitrophenyl scaffold was obtained in excellent yields . Another method involves a tunable pair electrochemical process using reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .Molecular Structure Analysis
The molecular formula of “N-(2-Nitrophenyl)benzenesulfonamide” is C12H10N2O4S . The InChI code is 1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Nitrophenyl)benzenesulfonamide” include a molecular weight of 278.29 . The compound has a molecular formula of C12H10N2O4S .Wissenschaftliche Forschungsanwendungen
Chemistry
“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10N2O4S . It is used in various chemical reactions and studies .
Results or Outcomes
Computational Studies
A related compound, “{(4-nitrophenyl)sulfonyl}tryptophan”, has been synthesized and studied using computational methods .
Application
This compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . It was then studied using various computational and spectroscopic methods .
Methods of Application
The compound was synthesized using an indirect method that avoids contamination of the product . Single crystals of the compound were formed from a methanolic solution using the slow evaporation method . The compound was then characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
Results or Outcomes
The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .
Synthesis of Derivatives
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Application
This method is used to synthesize derivatives of N-phenylbenzenesulfonamide . The resulting compounds, N-(4-halo-2-nitrophenyl)benzenesulfonamides, could have various applications depending on their specific properties .
Methods of Application
The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The specific metals used, as well as the conditions of the reaction, would depend on the desired derivative .
Results or Outcomes
The method shows highly practical chemoselective and functional group compatibility . This means it can be used to selectively synthesize specific derivatives of N-phenylbenzenesulfonamide .
Synthesis of Derivatives
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Application
This method is used to synthesize derivatives of N-phenylbenzenesulfonamide . The resulting compounds, N-(4-halo-2-nitrophenyl)benzenesulfonamides, could have various applications depending on their specific properties .
Methods of Application
The synthesis involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The specific metals used, as well as the conditions of the reaction, would depend on the desired derivative .
Results or Outcomes
The method shows highly practical chemoselective and functional group compatibility . This means it can be used to selectively synthesize specific derivatives of N-phenylbenzenesulfonamide .
Safety And Hazards
Zukünftige Richtungen
Future research could focus on the synthesis of more potent antibiotics, given that sulfonamides, which include “N-(2-Nitrophenyl)benzenesulfonamide”, are an important class of organic compounds with antibacterial activity . Additionally, the development of new synthesis methods, such as the microwave-assisted approach , could also be a focus of future research.
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEQJQLZLZRQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301256 | |
| Record name | N-(2-Nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Nitrophenyl)benzenesulfonamide | |
CAS RN |
6933-51-3 | |
| Record name | MLS002920542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



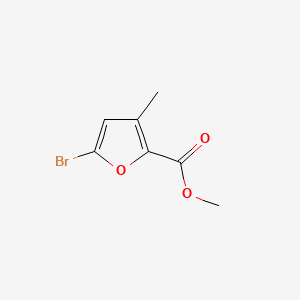
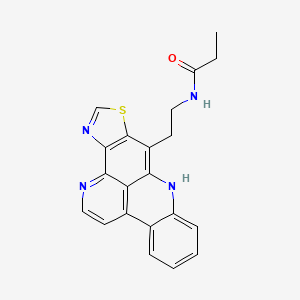
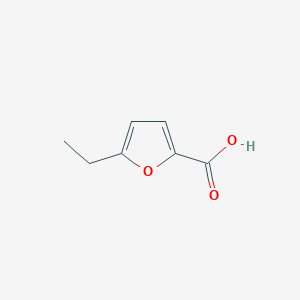
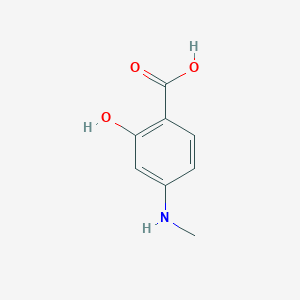
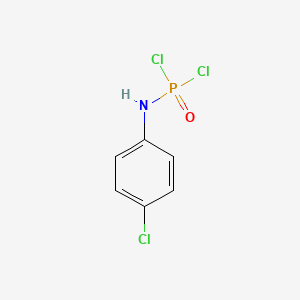
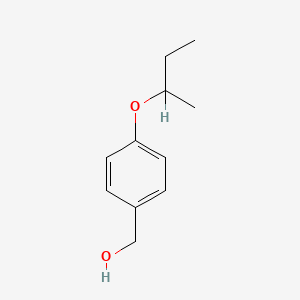

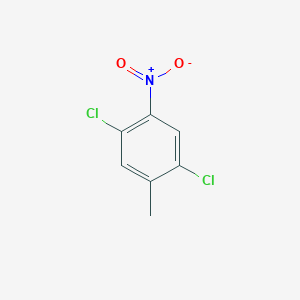
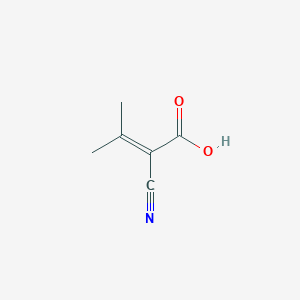
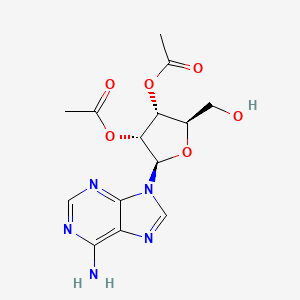
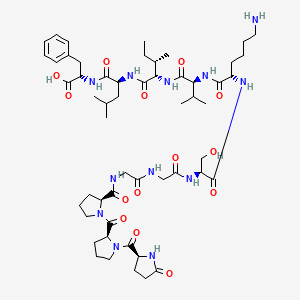

![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)
